molecular formula C10H10N2S B3168310 [2-(1,3-Thiazol-2-yl)phenyl]methanamine CAS No. 927802-41-3

[2-(1,3-Thiazol-2-yl)phenyl]methanamine

Cat. No.: B3168310
CAS No.: 927802-41-3
M. Wt: 190.27 g/mol
InChI Key: SOPXHMDTSKNCPC-UHFFFAOYSA-N
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Description

[2-(1,3-Thiazol-2-yl)phenyl]methanamine is a heterocyclic compound that contains a thiazole ring fused with a phenyl group and an amine group. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Thiazol-2-yl)phenyl]methanamine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides or thioureas under acidic or basic conditions . For instance, the reaction between 2-bromoacetophenone and thiourea in ethanol under reflux conditions can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of thiazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Thiazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while electrophilic substitution on the phenyl ring can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-Thiazol-2-yl)phenyl]methanamine is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In the field of biology and medicine, thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are also being investigated for their anti-inflammatory and antioxidant properties .

Industry

Industrially, thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers. They also find applications in the development of agrochemicals and rubber vulcanization accelerators .

Mechanism of Action

The mechanism of action of [2-(1,3-Thiazol-2-yl)phenyl]methanamine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, thiazole derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary, but they often involve interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets [2-(1,3-Thiazol-2-yl)phenyl]methanamine apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group and the amine functionality provides unique opportunities for further functionalization and derivatization, making it a versatile compound in various applications .

Properties

IUPAC Name

[2-(1,3-thiazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPXHMDTSKNCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of (2-(thiazol-2-yl)phenyl)methanol (0.95 g, 5.1 mmol) in THF (15 mL) was added phthalimide (1.12 g, 7.65 mmol), triphenylphosphine (2.0 g, 7.65 mmol). The mixture was cooled in an ice-water bath and diisopropyl azodicarboxylate (3.1 g, 15.3 mmol) was added dropwise. After the addition, the mixture was stirred at 0° C. for 30 min, and at rt for 18 h. The mixture was then filtered and the filtrate was evaporated. The residue was purified by column chromatography to yield 2-(2-(thiazol-2-yl)benzyl)isoindoline-1,3-dione (1.1 g) as a white solid. To a stirred solution of 2-(2-(thiazol-2-yl)benzyl)isoindoline-1,3-dione (400 mg, 1.25 mmol) in ethanol (10 mL) was added dropwise hydrazine hydrate (160 mg, 3.1 mmol). The mixture was heated at 70° C. for 1 h. After cooling to rt, the mixture was filtered, and the filtrate was evaporated. The residue was purified by column chromatography to yield (2-(thiazol-2-yl)phenyl)methanamine (190 mg) as a white solid.
Name
2-(2-(thiazol-2-yl)benzyl)isoindoline-1,3-dione
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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